molecular formula C19H14N2S B2363004 2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile CAS No. 252058-90-5

2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile

Cat. No.: B2363004
CAS No.: 252058-90-5
M. Wt: 302.4
InChI Key: ZQGWDTHNXYCMHT-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile is an organic compound with the molecular formula C19H14N2S. It is a derivative of nicotinonitrile, featuring a sulfanyl group attached to a methylphenyl ring and a phenyl group at the 6-position.

Preparation Methods

The synthesis of 2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile typically involves the reaction of 3-methylthiophenol with 6-bromo-2-phenylnicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, which are of interest in medicinal chemistry.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents. Its interactions with biological targets and pathways are studied to understand its mechanism of action and potential benefits.

    Industry: The compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile can be compared with other similar compounds, such as:

    2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile: Similar structure but with a different position of the methyl group on the phenyl ring.

    2-[(3-Methylphenyl)sulfanyl]-6-(4-methylphenyl)nicotinonitrile: Similar structure but with an additional methyl group on the phenyl ring at the 6-position.

    2-[(3-Methylphenyl)sulfanyl]-6-(2-thienyl)nicotinonitrile: Similar structure but with a thiophene ring instead of a phenyl ring at the 6-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(3-methylphenyl)sulfanyl-6-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2S/c1-14-6-5-9-17(12-14)22-19-16(13-20)10-11-18(21-19)15-7-3-2-4-8-15/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGWDTHNXYCMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=C(C=CC(=N2)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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